An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, is a derivative of piperidine and a crucial intermediate in organic synthesis.[1] Its structure, featuring a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid group at the 4-position, makes it a versatile building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals.
Core Chemical Properties
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a white to off-white crystalline solid at room temperature.[2][3] It is relatively stable under standard conditions but may degrade upon exposure to high temperatures or light.[3][4] While it has low solubility in water, it is soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane.[3][4][5]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇NO₄ | [5][6][7] |
| Molecular Weight | 263.29 g/mol | [5][6][7] |
| Melting Point | 78 °C | [4][5][7] |
| Boiling Point (Predicted) | 443.9 ± 45.0 °C | [4][5] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [4][5][7] |
| pKa (Predicted) | 4.55 ± 0.20 | [2][3] |
| XLogP3 | 1.6 | [7] |
| Vapor Pressure | 1.16E-08 mmHg at 25°C | [3][7] |
| Flash Point | 222.3 ± 28.7 °C | [7] |
| Refractive Index | 1.569 | [7] |
Spectroscopic Data
While specific spectra are not detailed in the provided literature, comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectra for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid and its derivatives are available through various chemical databases and suppliers. For instance, related compounds like 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid have documented ¹³C NMR, IR, and Raman spectra.[8] Similarly, the precursor Benzyl 4-oxopiperidine-1-carboxylate has available ¹H NMR and ¹³C NMR data.[9] Researchers are advised to consult these databases for detailed spectral information.
Synthesis and Reactivity
This compound is not known to occur naturally and is produced synthetically.[2] The most common method for its preparation is the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with benzyl chloroformate (Cbz-Cl).[2] This reaction introduces the benzyloxycarbonyl (Cbz) group as a protecting group for the nitrogen atom of the piperidine ring.[2]
Experimental Protocol: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
This protocol is based on a widely cited synthetic method.[5][6]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.
-
Base Addition: Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the mixture and adjust the pH to between 10 and 11.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[6]
-
Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.[5][6]
-
Workup:
-
Isolation: Concentrate the organic phase under reduced pressure to yield 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid.[5][6] The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[5][6]
Figure 1. Synthetic workflow for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.
Applications in Research and Drug Development
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The Cbz-protected nitrogen and the carboxylic acid functional group provide two reactive sites that can be selectively modified.
Its primary applications include:
-
Scaffold for Drug Design: The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous drugs.[1] This compound serves as a starting material for creating more complex piperidine derivatives with potential therapeutic activities, including inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and acetylcholinesterase inhibitors for dementia treatment.[10][11]
-
Peptide Synthesis: As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained piperidine moiety into peptide chains.[2] This can enhance metabolic stability and conformational rigidity, which are desirable properties in drug candidates.[12]
-
Intermediate for Psychoactive Drugs: The piperidine structure is a key component of several psychoactive drugs, and this compound serves as a vital intermediary in their synthesis.[1]
Figure 2. Logical relationship of the compound as a key chemical intermediate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is classified as an irritant.[7][13][14]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][14]
-
P264: Wash hands thoroughly after handling.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
It is imperative to handle this compound in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store in a cool, dry place, sealed from moisture, and away from oxidizing agents.[3][4] agents. [5, 9]
References
- 1. fuaij.com [fuaij.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]
- 6. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bloomtechz.com [bloomtechz.com]
- 13. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
